N-(5-Cyclopropyl-1H-pyrazol-3-YL)benzamide
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Overview
Description
N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide is a small molecule belonging to the class of organic compounds known as benzamides. These compounds contain a carboxamido substituent attached to a benzene ring. The molecular formula of this compound is C13H13N3O, and it has a molecular weight of 227.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide typically involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide (KOH) and ethanol (EtOH). This is followed by alkylation with alkyl halides and subsequent reaction with hydrazine . Another method involves the reaction of benzoyl isothiocyanate with ethyl cyanoacetate in KOH and EtOH, followed by alkylation with methyl iodide and reaction with hydrazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide involves its interaction with specific molecular targets and pathways. One of the known targets is cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can affect cell proliferation and induce cell cycle arrest, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide include other benzamide derivatives and pyrazole-containing compounds. Some examples are:
- 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)
- N-(1H-Pyrazol-5-yl)nicotinamide derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a cyclopropyl group and a pyrazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H13N3O |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide |
InChI |
InChI=1S/C13H13N3O/c17-13(10-4-2-1-3-5-10)14-12-8-11(15-16-12)9-6-7-9/h1-5,8-9H,6-7H2,(H2,14,15,16,17) |
InChI Key |
LUCORKWTQSQFFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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